2-Chloro-4-(methoxymethoxy)phenol
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Overview
Description
2-Chloro-4-(methoxymethoxy)phenol is an organic compound with the molecular formula C8H9ClO3 It is a derivative of phenol, where the hydroxyl group is substituted with a methoxymethoxy group and a chlorine atom is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(methoxymethoxy)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a suitable phenol derivative undergoes substitution with a methoxymethoxy group in the presence of a base, followed by chlorination to introduce the chlorine atom at the desired position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(methoxymethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into different phenolic derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various reduced phenolic compounds.
Substitution: Substituted phenolic derivatives with different functional groups.
Scientific Research Applications
2-Chloro-4-(methoxymethoxy)phenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(methoxymethoxy)phenol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. It may also interact with cellular pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methoxyphenol: Similar structure but lacks the methoxymethoxy group.
2-Chloro-5-methylphenol: Contains a methyl group instead of a methoxymethoxy group.
2-Chloro-4-methylphenol: Similar structure with a methyl group instead of a methoxymethoxy group.
Uniqueness
2-Chloro-4-(methoxymethoxy)phenol is unique due to the presence of both a chlorine atom and a methoxymethoxy group on the phenol ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H9ClO3 |
---|---|
Molecular Weight |
188.61 g/mol |
IUPAC Name |
2-chloro-4-(methoxymethoxy)phenol |
InChI |
InChI=1S/C8H9ClO3/c1-11-5-12-6-2-3-8(10)7(9)4-6/h2-4,10H,5H2,1H3 |
InChI Key |
XQHBSRYPVNYQOT-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC(=C(C=C1)O)Cl |
Origin of Product |
United States |
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